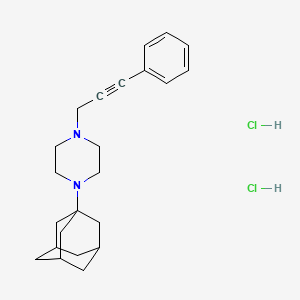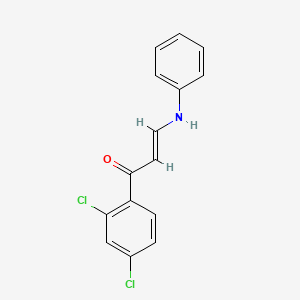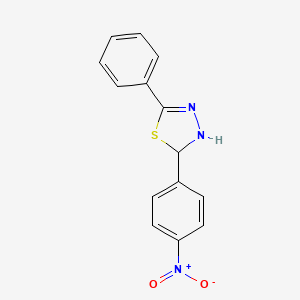
1-(1-adamantyl)-4-(3-phenyl-2-propyn-1-yl)piperazine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-adamantyl)-4-(3-phenyl-2-propyn-1-yl)piperazine dihydrochloride, also known as AAPP, is a chemical compound that has gained significant attention in the scientific community due to its potential pharmacological properties. AAPP is a piperazine derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
作用機序
1-(1-adamantyl)-4-(3-phenyl-2-propyn-1-yl)piperazine dihydrochloride is believed to act as a partial agonist at the 5-HT1A receptor, which results in the modulation of serotonin neurotransmission. 1-(1-adamantyl)-4-(3-phenyl-2-propyn-1-yl)piperazine dihydrochloride has also been shown to increase the activity of the noradrenergic system, which is involved in the regulation of arousal and attention.
Biochemical and Physiological Effects:
1-(1-adamantyl)-4-(3-phenyl-2-propyn-1-yl)piperazine dihydrochloride has been shown to have a range of biochemical and physiological effects, including the modulation of serotonin and noradrenaline neurotransmission, the reduction of anxiety and stress, and the improvement of cognitive function. 1-(1-adamantyl)-4-(3-phenyl-2-propyn-1-yl)piperazine dihydrochloride has also been shown to have neuroprotective effects, which may be beneficial for the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One advantage of using 1-(1-adamantyl)-4-(3-phenyl-2-propyn-1-yl)piperazine dihydrochloride in lab experiments is its specificity for the 5-HT1A receptor, which allows for the selective modulation of serotonin neurotransmission. However, one limitation is the potential for off-target effects, which may complicate the interpretation of experimental results.
将来の方向性
There are several future directions for the study of 1-(1-adamantyl)-4-(3-phenyl-2-propyn-1-yl)piperazine dihydrochloride, including the investigation of its potential as a therapeutic agent for the treatment of depression and anxiety disorders. Further research is also needed to elucidate the mechanism of action of 1-(1-adamantyl)-4-(3-phenyl-2-propyn-1-yl)piperazine dihydrochloride and to identify its potential off-target effects. Additionally, the development of novel 1-(1-adamantyl)-4-(3-phenyl-2-propyn-1-yl)piperazine dihydrochloride derivatives may lead to the discovery of compounds with improved pharmacological properties.
合成法
1-(1-adamantyl)-4-(3-phenyl-2-propyn-1-yl)piperazine dihydrochloride can be synthesized through various methods, including the reaction of 1-adamantylamine with propargyl bromide and phenylpiperazine in the presence of a palladium catalyst. The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt form of 1-(1-adamantyl)-4-(3-phenyl-2-propyn-1-yl)piperazine dihydrochloride. Other methods include the reaction of 1-adamantylamine with 3-phenylpropargyl chloride and piperazine in the presence of a copper catalyst.
科学的研究の応用
1-(1-adamantyl)-4-(3-phenyl-2-propyn-1-yl)piperazine dihydrochloride has been studied for its potential applications in scientific research, particularly in the field of neuroscience. 1-(1-adamantyl)-4-(3-phenyl-2-propyn-1-yl)piperazine dihydrochloride has been shown to have an affinity for the serotonin receptor 5-HT1A, which is involved in the regulation of mood, anxiety, and stress. 1-(1-adamantyl)-4-(3-phenyl-2-propyn-1-yl)piperazine dihydrochloride has also been studied for its potential as a therapeutic agent for the treatment of depression and anxiety disorders.
特性
IUPAC Name |
1-(1-adamantyl)-4-(3-phenylprop-2-ynyl)piperazine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2.2ClH/c1-2-5-19(6-3-1)7-4-8-24-9-11-25(12-10-24)23-16-20-13-21(17-23)15-22(14-20)18-23;;/h1-3,5-6,20-22H,8-18H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOJFACKULDHPRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC#CC2=CC=CC=C2)C34CC5CC(C3)CC(C5)C4.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]-N-(4-methoxybenzyl)acetamide](/img/structure/B5051806.png)
![6,7-dimethoxy-2-[(2-phenyl-1,3-thiazol-4-yl)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5051808.png)
![N-{1-[1-(4-isobutylbenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-methylbutanamide](/img/structure/B5051815.png)
![6-methyl-N-phenyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5051818.png)

![benzyl 2-[(2-chlorobenzoyl)amino]-3-(4-chlorophenyl)acrylate](/img/structure/B5051840.png)
![4-[(3,5-dinitrobenzoyl)amino]benzoic acid](/img/structure/B5051853.png)
![N-[1,1-bis(trifluoromethyl)propyl]-N'-(4-ethoxyphenyl)urea](/img/structure/B5051855.png)
![2-ethoxy-4-{[2-(2-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-chlorobenzoate](/img/structure/B5051860.png)



![1-methyl-6-oxo-N-[3-(1H-pyrazol-1-yl)propyl]-1,4,5,6-tetrahydro-3-pyridazinecarboxamide](/img/structure/B5051897.png)